1-(2-甲基噻唑-5-基)乙酮

描述

Synthesis Analysis

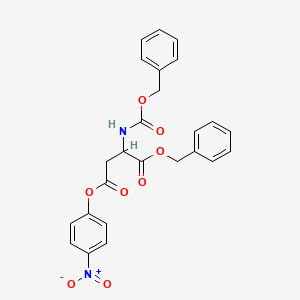

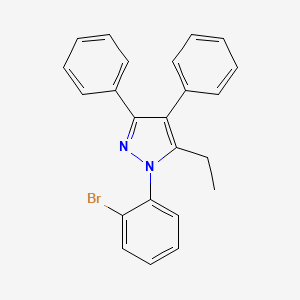

A simple and efficient method of synthesis of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride has been developed . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .Molecular Structure Analysis

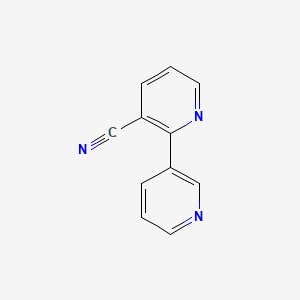

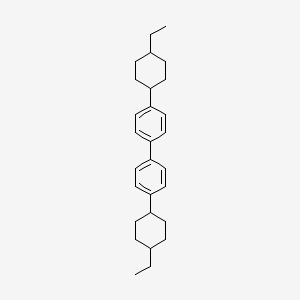

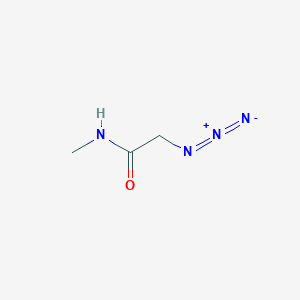

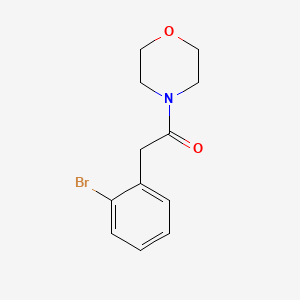

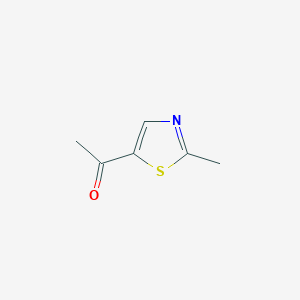

The molecular formula of 1-(2-Methylthiazol-5-yl)ethanone is C6H7NOS . The InChI code is 1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, a protocol for the syntheses of a series of new derivatives of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone has been developed . Initially, ethyl-4-methylthiazole-5-carboxylate was reacted with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide .Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Methylthiazol-5-yl)ethanone is 141.19 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .科学研究应用

Antioxidant Activity

Thiazole derivatives, which include “1-(2-Methylthiazol-5-yl)ethanone”, have been found to exhibit antioxidant properties . Antioxidants are crucial in the medical field as they can protect the body from damage caused by harmful molecules called free radicals.

Analgesic and Anti-inflammatory Activities

Some compounds related to the thiazole ring have shown significant analgesic and anti-inflammatory activities . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . In fact, specific derivatives of “1-(2-Methylthiazol-5-yl)ethanone” have shown high activity against Salmonella abony , indicating potential use in the treatment of bacterial and fungal infections.

Antiviral Activity

Compounds related to the thiazole ring have also been found to possess antiviral properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of neurological disorders.

Antitumor and Cytotoxic Activities

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to “1-(2-Methylthiazol-5-yl)ethanone”, have shown cytotoxicity activity on three human tumor cell lines . This suggests potential applications in cancer treatment.

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new anticonvulsant drugs.

Diuretic Activity

Compounds related to the thiazole ring have shown diuretic properties . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of conditions that cause fluid retention.

作用机制

Target of Action

1-(2-Methylthiazol-5-yl)ethanone is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways . For example, some thiazole derivatives can influence the adenosine signaling pathway .

Pharmacokinetics

A study on similar compounds suggests high oral bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the efficacy of thiazole derivatives can be influenced by various factors, including the physiological environment and the presence of other compounds .

安全和危害

未来方向

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.

属性

IUPAC Name |

1-(2-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUKYNIYGCGGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。